

Efficacy and Safety Data from SERENA-6 Trial

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Compound Focus: Camizestrant

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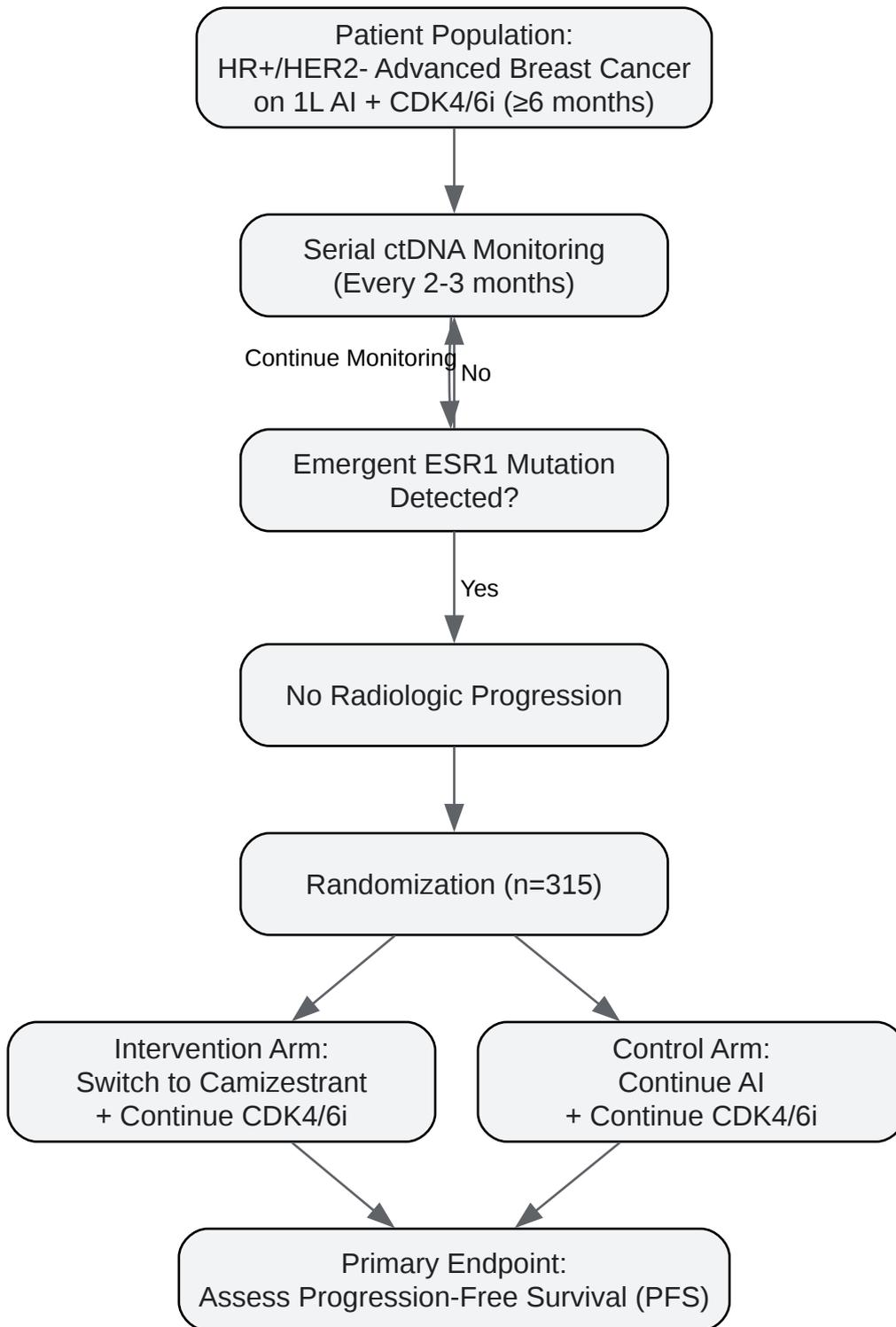
Parameter	Camizestrant + CDK4/6 Inhibitor	Aromatase Inhibitor (AI) + CDK4/6 Inhibitor
Median PFS (Primary Endpoint)	16.0 months (95% CI, 12.7-18.2) [1] [2]	9.2 months (95% CI, 7.2-9.5) [1] [2]
Hazard Ratio (HR) for PFS	0.44 (95% CI, 0.31-0.60); p<0.00001 [1] [3]	-
Risk Reduction for Progression/Death	56% [1] [4]	-
PFS Rate at 1 Year	60.7% [5] [4]	33.4% [5] [4]
PFS Rate at 2 Years	29.7% [5] [4]	5.4% [5] [4]
Common Grade ≥3 Adverse Events (AEs)	Neutropenia (45%), Leukopenia (10%), Anemia (5%) [1]	Neutropenia (34%), Leukopenia (3%), Anemia (5%) [1]
Discontinuation due to AEs	1.3% [5] [2]	1.9% [5] [2]

Experimental Trial Design

The SERENA-6 trial introduced a novel, ctDNA-guided interventional approach [6] [1].

- **Trial Type:** Global, double-blind, randomized, Phase III registrational trial [6] [1].
- **Patient Population:** Adults with HR-positive, HER2-negative locally advanced or metastatic breast cancer. All patients had received at least 6 months of first-line therapy with an AI (anastrozole or letrozole) plus a CDK4/6 inhibitor (palbociclib, ribociclib, or abemaciclib) without radiological progression [5] [2] [3].
- **Intervention:** A total of 3,256 patients were prospectively monitored for **emergent ESR1 mutations** in circulating tumor DNA (ctDNA) every 2-3 months [2] [4]. Upon detection of an *ESR1* mutation without radiological progression, 315 patients were randomized to either:
 - **Switch** their endocrine therapy from an AI to **camizestrant** (75 mg once daily) while continuing the same CDK4/6 inhibitor [2] [3].
 - **Continue** with their current AI and CDK4/6 inhibitor combination [2] [3].
- **Primary Endpoint:** Investigator-assessed Progression-Free Survival (PFS) [6] [2].

The workflow of this innovative trial design is summarized in the diagram below.



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Patient-Reported Outcomes (PROs)

Beyond clinical efficacy, patient-reported outcomes from SERENA-6 demonstrated that switching to **camizestrant** significantly delayed the deterioration of quality of life and symptoms compared to continuing an AI [7] [8] [9].

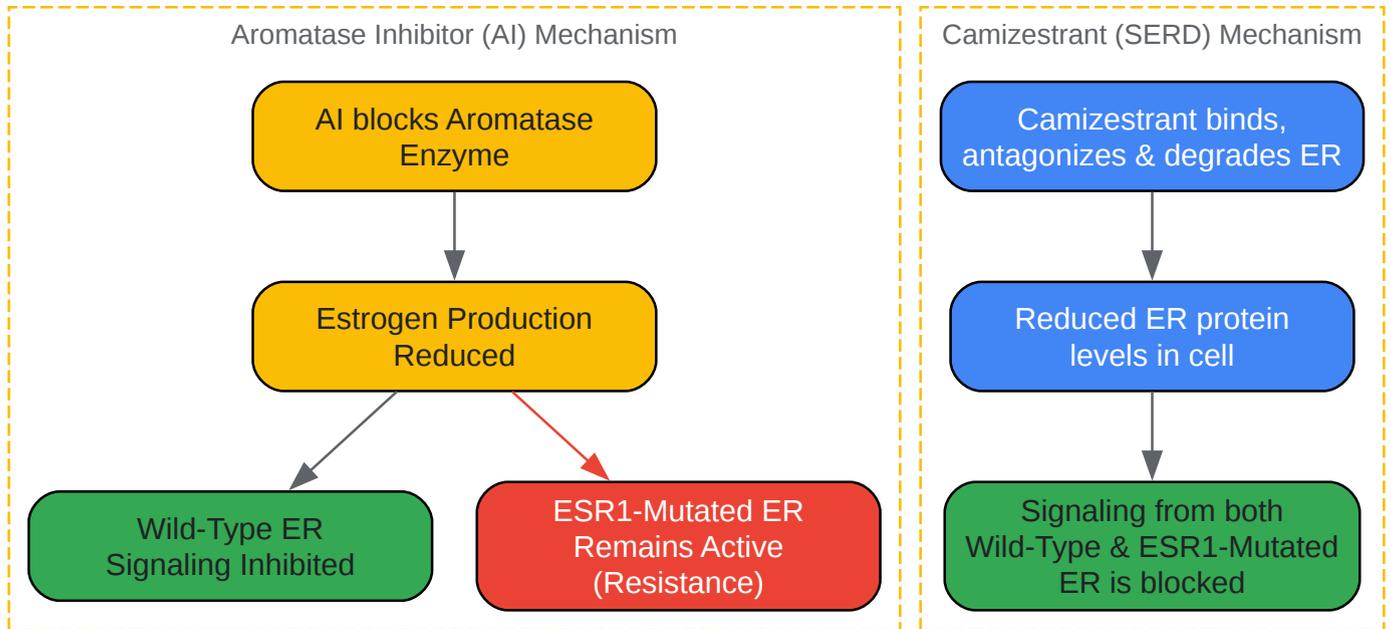
- **Global Health Status/QoL:** The median time to deterioration was **23.0 months** with **camizestrant** versus **6.4 months** with an AI (HR 0.53) [1].
- **Pain:** **Camizestrant** reduced the risk of worsening pain by 43% (HR 0.57) [7] [8].
- **Other Symptoms & Functioning:** Consistent delays in deterioration were also observed for dyspnea (HR 0.52), emotional functioning (HR 0.51), and physical functioning (HR 0.74) [7] [8].
- **Treatment Tolerability:** Most patients reported being only "a little bit" or "not at all" bothered by treatment side-effects in both arms [7] [8].

Mechanism of Action and Resistance

The therapeutic rationale for **camizestrant** lies in its distinct mechanism of action and its ability to overcome a key resistance pathway to aromatase inhibitors.

- **Aromatase Inhibitors (e.g., letrozole, anastrozole):** Work by blocking the aromatase enzyme, which reduces estrogen production in peripheral tissues. They do not directly target the Estrogen Receptor (ER) itself [4].
- **Camizestrant:** A next-generation oral **SERD** (Selective Estrogen Receptor Degradar) and complete ER antagonist. It directly binds to the ER, inactivates it, and tags it for degradation, thereby reducing the number of ERs in the cancer cell [6] [5].
- **ESR1 Mutations:** A key driver of resistance. These mutations occur in the gene encoding the ER, leading to a constitutively active receptor that no longer requires estrogen for signaling. This renders AIs ineffective, as they cannot block the mutated receptor [6] [4]. **Camizestrant** is designed to retain activity against these common mutations [6] [5].

The diagram below illustrates this core mechanistic difference.



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Interpretation and Clinical Context

- **Key Strength:** The SERENA-6 trial establishes a **new, proactive treatment paradigm**. By using ctDNA monitoring to identify resistance (ESR1 mutation) early and switching therapy preemptively, it significantly extends the duration of first-line treatment benefit and maintains quality of life [1] [4].
- **Data Maturity:** Data for key secondary endpoints of **Overall Survival (OS)** and time to second progression (**PFS2**) were immature at the time of the interim PFS analysis, though a positive trend was observed for PFS2 (HR 0.52) [1]. The trial is ongoing to assess these endpoints [6] [2].
- **Regulatory Status:** Based on these results, **camizestrant** has been granted **Breakthrough Therapy Designation (BTD)** by the US FDA for this indication [1]. It is still an investigational drug and not yet approved for commercial use.

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